5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one
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Overview
Description
5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one is a heterocyclic compound featuring a pyrimidine ring substituted with methyl groups and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one typically involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized via the cyclization of an α-haloketone with an amide. For instance, 5-methyl-1,3-oxazole can be prepared by reacting 2-bromoacetophenone with formamide under basic conditions.
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Pyrimidine Ring Construction: : The pyrimidine ring is often constructed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea. For this compound, the starting materials would include 3,4-dimethylbenzaldehyde, ethyl acetoacetate, and urea.
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Coupling of Oxazole and Pyrimidine Rings: : The final step involves the coupling of the oxazole and pyrimidine rings. This can be achieved through a nucleophilic substitution reaction where the oxazole moiety is introduced to the pyrimidine ring via a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include 5,6-dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-ol or corresponding carboxylic acids.
Reduction: Products include more saturated heterocycles.
Substitution: Products include derivatives with various functional groups replacing the methyl groups.
Scientific Research Applications
Chemistry
In organic synthesis, 5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound has potential applications in the development of new pharmaceuticals. Its heterocyclic structure is often found in bioactive molecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities. The presence of both pyrimidine and oxazole rings suggests it could interact with various biological targets.
Industry
In the materials science industry, this compound could be used in the synthesis of new materials with specific electronic or optical properties, given the conjugated nature of its structure.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrimidine ring might mimic nucleotides, allowing it to interfere with DNA or RNA synthesis, while the oxazole ring could enhance binding affinity to specific proteins.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-2-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one: Similar structure but with a different substitution pattern on the pyrimidine ring.
3,4-Dimethyl-5-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-2-one: Variation in the position of the oxazole moiety.
5-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one: Different methylation pattern on the pyrimidine ring.
Uniqueness
5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The combination of pyrimidine and oxazole rings in this particular arrangement is not commonly found, making it a valuable compound for further research and development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5,6-dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-4-12-10(16-7)5-14-6-13-9(3)8(2)11(14)15/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKZISMABISJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CN2C=NC(=C(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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